molecular formula C8H10N2O4 B14321302 Methyl 4-acetamido-2-cyano-3-oxobutanoate CAS No. 105688-23-1

Methyl 4-acetamido-2-cyano-3-oxobutanoate

Cat. No.: B14321302
CAS No.: 105688-23-1
M. Wt: 198.18 g/mol
InChI Key: QSOXAHORANRJOA-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-2-cyano-3-oxobutanoate is an organic compound with a complex structure that includes an acetamido group, a cyano group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-2-cyano-3-oxobutanoate typically involves the reaction of methyl cyanoacetate with acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-2-cyano-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-acetamido-2-cyano-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-2-cyano-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The pathways involved include nucleophilic addition, substitution, and condensation reactions .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

105688-23-1

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

methyl 4-acetamido-2-cyano-3-oxobutanoate

InChI

InChI=1S/C8H10N2O4/c1-5(11)10-4-7(12)6(3-9)8(13)14-2/h6H,4H2,1-2H3,(H,10,11)

InChI Key

QSOXAHORANRJOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)C(C#N)C(=O)OC

Origin of Product

United States

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